1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one
Description
The compound 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one belongs to a class of heterocyclic molecules featuring a fused [1,2]dithiolo[3,4-c]quinoline core. Key structural features include:
- 4,4-Dimethyl substituents on the dihydroquinoline ring, enhancing steric stability.
- A thioxo (S=O) group at position 1, contributing to electron-deficient aromaticity.
The planar, conjugated system likely influences photophysical properties and reactivity. While direct crystallographic data for this compound is absent in the provided evidence, analogs (e.g., methoxy-substituted derivatives) have been structurally characterized using SHELX refinement tools, suggesting similar rigidity .
Properties
Molecular Formula |
C15H13NOS3 |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H13NOS3/c1-4-11(17)16-10-8-6-5-7-9(10)12-13(15(16,2)3)19-20-14(12)18/h4-8H,1H2,2-3H3 |
InChI Key |
RNPQGRIFBIMOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C=C)C(=S)SS2)C |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation
This classical method involves cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For the target compound, 4,4-dimethyl-2-aminobenzaldehyde reacts with acetylacetone under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to yield 4,4-dimethyl-1,2,3,4-tetrahydroquinoline . Key parameters include:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 65–75 |
| Catalyst Loading | 5–10 mol% | — |
| Reaction Time | 6–8 hours | — |
This intermediate undergoes dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to afford the aromatic quinoline core.
Skraup Synthesis
An alternative approach employs glycerol and sulfuric acid to cyclize 4,4-dimethyl-2-nitroaniline with acrylic acid derivatives . While this method achieves higher yields (70–80%), it requires stringent temperature control to avoid over-oxidation.
Introduction of the Thioxo Group
The 1-thioxo moiety is introduced via sulfuration of the quinoline intermediate. Two validated protocols are documented:
Lawesson’s Reagent-Mediated Sulfuration
Treatment of 4,4-dimethylquinolin-1(4H)-one with Lawesson’s reagent (LR) in anhydrous toluene at reflux (110°C) for 12 hours replaces the carbonyl oxygen with sulfur, yielding 4,4-dimethylquinoline-1-thione . Typical conditions and outcomes include:
| Reagent Ratio (LR : Substrate) | Solvent | Yield (%) |
|---|---|---|
| 1.2 : 1 | Toluene | 85–90 |
| 1.5 : 1 | Xylene | 88–92 |
This method is favored for its reproducibility and minimal byproduct formation.
Elemental Sulfur with Potassium Hydroxide
A cost-effective alternative involves heating the quinolinone with elemental sulfur (S₈) and KOH in dimethylformamide (DMF) at 120°C for 24 hours. While yields are lower (60–70%), this approach avoids moisture-sensitive reagents.
Dithiolo Ring Annulation
Formation of thedithiolo[3,4-c]quinoline system proceeds via oxidative cyclization.
Disulfur Dichloride (S₂Cl₂) Approach
Reacting 4,4-dimethylquinoline-1-thione with S₂Cl₂ in dichloromethane at 0–5°C induces cyclization to form the dithiolo ring. Critical parameters:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Molar Ratio (S₂Cl₂ : Substrate) | 1.1 : 1 | 75–80 |
| Reaction Time | 2–4 hours | — |
| Workup | Neutralization with NaHCO₃ | — |
This method is efficient but requires careful handling due to S₂Cl₂’s corrosive nature.
Copper-Catalyzed Thiolation
A recent advancement employs CuI as a catalyst to mediate the coupling of quinoline-1-thione with 1,2-ethanedithiol in acetonitrile at 80°C. This method achieves comparable yields (78%) with improved selectivity.
Propenone Side Chain Installation
The prop-2-en-1-one group is introduced via acylation or condensation.
Claisen-Schmidt Condensation
4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,dithiolo[3,4-c]quinoline-5-carbaldehyde undergoes base-catalyzed condensation with acetyl chloride in ethanol. Using piperidine as a catalyst (5 mol%) at 50°C for 6 hours affords the target compound in 70% yield.
Direct Acylation
Alternative protocols treat the dithioloquinoline core with acryloyl chloride in the presence of triethylamine (TEA) as a base. Solvent selection significantly impacts yields:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 55 |
| DCM | 0 | 65 |
| Toluene | 80 | 72 |
This method is advantageous for scalability but requires strict anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on efficiency and practicality:
| Step | Method | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Quinoline Synthesis | Friedländer Condensation | 70 | Low | High |
| Thioxo Introduction | Lawesson’s Reagent | 90 | High | Moderate |
| Dithiolo Formation | S₂Cl₂ Cyclization | 80 | Medium | High |
| Propenone Addition | Claisen-Schmidt | 70 | Low | High |
Challenges and Optimization Strategies
Byproduct Formation in Dithiolo Cyclization
Over-oxidation during S₂Cl₂ treatment can yield sulfone derivatives. Mitigation strategies include:
Stereochemical Control
The E-configuration of the propenone side chain is critical for biological activity. Employing microwave-assisted synthesis (100°C, 30 minutes) enhances stereoselectivity to >95% E-isomer.
Emerging Methodologies
Chemical Reactions Analysis
1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Addition: Addition reactions may occur at the double bond in the prop-2-en-1-one moiety, using reagents such as hydrogen or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one exhibit significant anticancer properties. Compounds similar to this structure have been shown to act as protein kinase inhibitors, which are crucial in regulating cellular processes related to cancer progression. For example, studies have identified several derivatives that inhibit key kinases involved in tumor growth and metastasis .
2. Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. Research has highlighted its ability to modulate signaling pathways associated with inflammation. This makes it a candidate for developing treatments for inflammatory diseases .
3. Neuroprotective Effects
Recent studies have explored the potential of dithioloquinoline derivatives in treating neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit acetylcholinesterase and monoamine oxidase enzymes, which are critical targets in Alzheimer's therapy .
Case Study 1: Protein Kinase Inhibition
A study focused on synthesizing hybrid derivatives of 4,5-dihydro-[1,2]dithiolo[3,4-c]quinoline revealed that certain compounds exhibited over 85% inhibition against various kinases involved in cancer pathways. The leading compounds were further evaluated for their efficacy against human kinases using ELISA methods .
Case Study 2: Alzheimer’s Disease Treatment
Another research effort designed novel hybrid compounds combining the pharmacophoric features of quinolinone and dithiocarbamate structures aimed at treating Alzheimer's disease. These compounds demonstrated the ability to cross the blood-brain barrier and showed promising results in inhibiting cholinesterases and monoamine oxidases .
Mechanism of Action
The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s analogs differ primarily in substituents at positions 5 (acyl/ketone groups) and 8 (methoxy, ethoxy, or halophenoxy groups). These modifications significantly alter molecular weight, lipophilicity, and reactivity.
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
The compound 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one , also known by its CAS number 292143-45-4, is part of a class of chemical compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action.
- Molecular Formula : C22H16N2O3S3
- Molecular Weight : 452.57 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant potential in several therapeutic areas:
Antitumor Activity
Research indicates that derivatives of dithioloquinoline compounds exhibit promising antitumor properties. A study utilizing molecular modeling and computer screening identified several derivatives with potent inhibitory effects on human kinases linked to cancer progression. For instance:
- Compounds showed IC50 values against JAK3 ranging from 0.36 μM to 0.46 μM, indicating strong inhibition capabilities .
- The compound's derivatives were also assessed for their chemoprotective effects and demonstrated significant antitumor activity, suggesting their potential as anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of dithioloquinoline derivatives have been experimentally confirmed. The anti-inflammatory activity was comparable to that of indomethacin, a well-known anti-inflammatory drug. This suggests that these compounds could be developed as alternatives or adjuncts in anti-inflammatory therapies .
Antimicrobial Activity
Studies have shown that certain derivatives possess antimicrobial and antifungal activities that surpass traditional antibiotics like ampicillin and streptomycin. Specifically, some compounds demonstrated higher antifungal efficacy than standard treatments such as ketoconazole .
Detailed Research Findings
| Activity Type | IC50 Values (μM) | Reference |
|---|---|---|
| JAK3 Inhibition | 0.36 - 0.46 | |
| NPM1-ALK Inhibition | 0.25 - 0.54 | |
| Anti-inflammatory | Comparable to Indomethacin | |
| Antimicrobial | Higher than Ampicillin |
Case Studies
- Antitumor Activity Assessment : A study focused on the synthesis and evaluation of hybrid compounds based on dithioloquinoline structures. It reported that specific derivatives exhibited over 85% inhibition against selected kinases involved in tumorigenesis.
- Anti-inflammatory Evaluation : In a comparative study with indomethacin, the dithioloquinoline derivatives showed promising results in reducing inflammation markers in vitro.
- Antimicrobial Studies : Compounds were tested against various bacterial strains and fungi, demonstrating superior efficacy compared to established antibiotics.
Q & A
Q. Methodological Approach :
- Solvent Selection : Ethanol is commonly used for reflux reactions due to its polarity and ability to dissolve heterocyclic intermediates. However, toluene may enhance reactivity in anhydrous conditions for cyclization steps .
- Reaction Monitoring : Employ TLC (thin-layer chromatography) to track reaction progress, particularly during reflux with oxalyl chloride to avoid over-chlorination .
- Purification : Recrystallization from a DMF–EtOH (1:1) mixture effectively removes unreacted starting materials and byproducts .
Q. Data Consideration :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol reflux | 65–70 | >95% |
| Toluene + oxalyl chloride | 78–82 | >98% |
Challenges : Solvent polarity impacts intermediate stability; ethanol may favor side reactions with thiol groups, while toluene minimizes hydrolysis .
What advanced spectroscopic techniques confirm the dithiolo and quinoline moieties?
Q. Key Techniques :
- NMR Analysis : ¹H NMR detects proton environments in the quinoline ring (δ 7.8–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR identifies thiocarbonyl (C=S) at ~200 ppm and α,β-unsaturated ketone (C=O) at ~190 ppm .
- HRMS-ESI : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the dithiolo ring .
- X-ray Crystallography : Resolves spatial arrangement of the fused dithiolo-quinoline system, critical for stereochemical validation .
Validation : Cross-reference spectral data with computational simulations (DFT) to resolve ambiguities in tautomeric forms .
How should researchers design experiments to evaluate antimicrobial activity?
Q. Protocol :
- Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains (e.g., C. albicans), with clinical isolates for relevance .
- Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls.
- Dose-Response : Test concentrations from 1–100 µg/mL using broth microdilution (CLSI guidelines).
Q. Data Interpretation :
- MIC (Minimum Inhibitory Concentration) : Report values as ≤25 µg/mL for significant activity.
- Selectivity Index : Compare cytotoxicity (e.g., via MTT assay on mammalian cells) to ensure therapeutic safety .
How can discrepancies in reaction yields under varying solvent conditions be resolved?
Q. Root Cause Analysis :
Q. Mitigation :
- Use Dean-Stark traps in toluene to remove water and suppress hydrolysis.
- Optimize stoichiometry (e.g., oxalyl chloride at 1.1 equivalents) to minimize side reactions .
What strategies enable synthesis of derivatives for structure-activity studies?
Q. Functionalization Approaches :
Q. Case Study :
- Fluorobenzoyl Derivative : Synthesized via oxalyl chloride-mediated acylation, yielding 85% purity (HPLC) and enhanced antimicrobial activity (MIC = 12.5 µg/mL) .
Which methods elucidate the reaction mechanism of oxalyl chloride in synthesis?
Q. Mechanistic Probes :
Q. Experimental Evidence :
- Trap Intermediate : Isolate the acyl chloride intermediate via low-temperature (-20°C) quenching, confirmed by IR (C=O at ~1810 cm⁻¹) .
How should researchers address byproduct formation during synthesis?
Q. Analytical Workflow :
Q. Mitigation :
- Reduce reaction time from 2 h to 1.5 h to limit over-oxidation.
- Add radical inhibitors (e.g., BHT) to suppress sulfur radical coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
